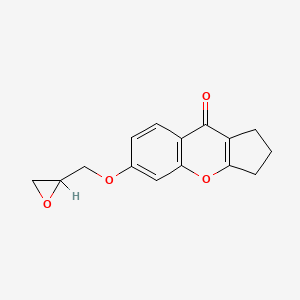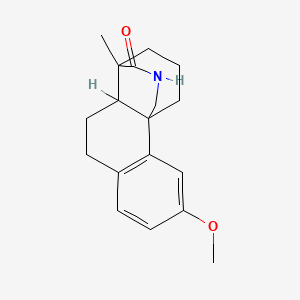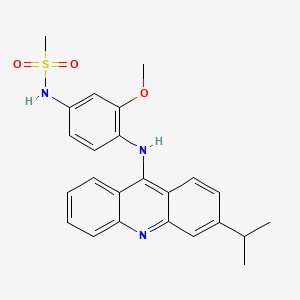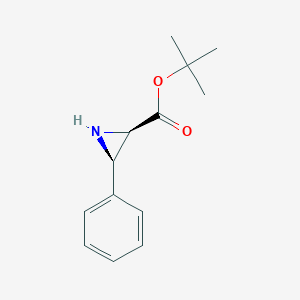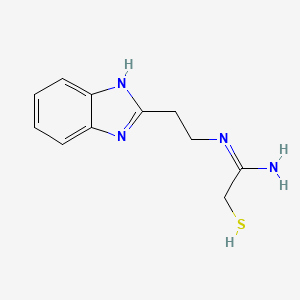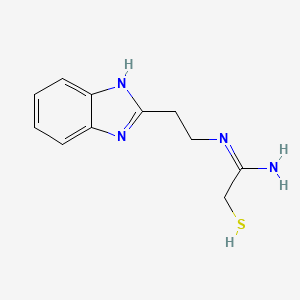
(2-Benzylsulfanylethylideneamino)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Benzylsulfanylethylideneamino)urea is an organic compound with the molecular formula C({10})H({13})N(_{3})OS It is characterized by the presence of a benzylsulfanyl group attached to an ethylideneamino moiety, which is further connected to a urea group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzylsulfanylethylideneamino)urea typically involves the reaction of benzyl mercaptan with an appropriate ethylideneamino precursor, followed by the introduction of a urea group. One common method includes:
Step 1 Formation of the Ethylideneamino Intermediate:
Step 2 Introduction of the Urea Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Benzylsulfanylethylideneamino)urea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethylideneamino moiety can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH({4})) are employed.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (2-Benzylsulfanylethylideneamino)urea is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in the development of biologically active molecules. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a valuable scaffold in medicinal chemistry.
Medicine
Research is ongoing to explore the therapeutic potential of this compound derivatives. These compounds could serve as lead molecules for the development of new drugs targeting specific biological pathways.
Industry
In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mécanisme D'action
The mechanism of action of (2-Benzylsulfanylethylideneamino)urea and its derivatives depends on their specific application. In medicinal chemistry, these compounds may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The presence of the benzylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, while the urea moiety can form hydrogen bonds with biological targets, stabilizing the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Methylsulfanylethylideneamino)urea
- (2-Phenylsulfanylethylideneamino)urea
- (2-Benzylsulfanylethylideneamino)thiourea
Uniqueness
(2-Benzylsulfanylethylideneamino)urea is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets, making it a distinct and valuable compound for various applications.
Propriétés
Numéro CAS |
6304-91-2 |
|---|---|
Formule moléculaire |
C10H13N3OS |
Poids moléculaire |
223.30 g/mol |
Nom IUPAC |
(2-benzylsulfanylethylideneamino)urea |
InChI |
InChI=1S/C10H13N3OS/c11-10(14)13-12-6-7-15-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H3,11,13,14) |
Clé InChI |
YUGJTRXFJHXFFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSCC=NNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



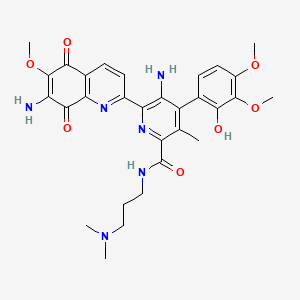
![1,3,4,6,11,11a-Hexahydro-2H-pyrido[1,2-b]isoquinoline-7-sulfonic acid](/img/structure/B12804292.png)
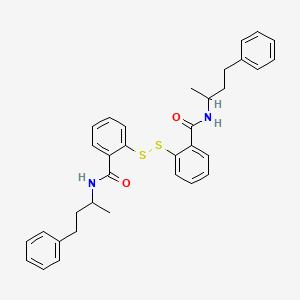
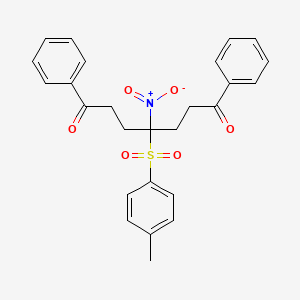
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804320.png)
